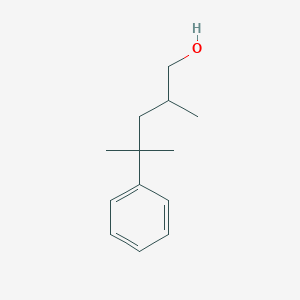

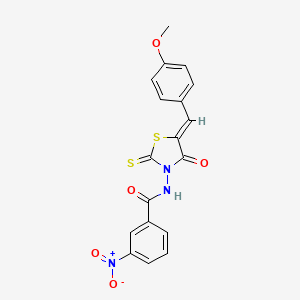

![molecular formula C12H10N4 B3004319 1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole CAS No. 1713503-42-4](/img/structure/B3004319.png)

1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole" is a derivative of benzimidazole, which is a fused heterocyclic compound consisting of benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and are significant in medicinal chemistry. The presence of a pyrimidine ring attached to the benzimidazole core adds to the complexity and potential reactivity of the molecule, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of "this compound," the synthesis could potentially involve the reaction of a suitable pyrimidine derivative with a benzimidazole precursor. For example, paper describes the synthesis of a related compound, "6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole," through the reaction of isonicotinic acid, 4-methyl benzene-1,2-diamine, and polyphosphoric acid. Similar methodologies could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the planarity of the fused ring system, which can facilitate π-π stacking interactions and hydrogen bonding. For instance, paper discusses the crystal structure of a related compound, "1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate," and highlights the planarity of the tricyclic core and the presence of hydrogen bonding in the crystal lattice. These structural features are likely to be relevant for "this compound" as well.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The reactivity of the imidazole and pyrimidine nitrogens can lead to the formation of salts and other derivatives. Paper provides insights into the tautomeric equilibrium and hydrogen bonding of benzimidazole derivatives, which are important factors in their chemical reactivity. The presence of a methyl group on the pyrimidine ring could influence the reactivity and the types of chemical reactions that "this compound" can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substitution pattern on the rings can affect these properties significantly. For example, paper discusses the crystal and molecular structures of a related compound, which can provide insights into the solid-state properties of "this compound." Additionally, spectroscopic techniques such as NMR, FT-IR, and UV-vis are commonly used to characterize these compounds, as seen in papers , , and .

Wirkmechanismus

Target of Action

It shares structural similarities with imatinib , a well-known tyrosine kinase inhibitor used to treat various types of cancer. Imatinib specifically inhibits the activity of Bcr-Abl tyrosine kinase, c-KIT, and PDGFR-β . Therefore, it’s plausible that 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole may interact with similar targets.

Mode of Action

The exact mode of action of 1-(4-methylpyrimidin-2-yl)-1H-1,3-benzodiazole is not clearly defined in the available resources. If it acts similarly to Imatinib, it would bind to the ATP-binding site of the tyrosine kinase, preventing the enzyme from transferring a phosphate group from ATP to a protein substrate. This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in proliferation and an increase in apoptosis (programmed cell death) of the cancer cells .

Biochemical Pathways

If it acts similarly to imatinib, it would affect pathways downstream of bcr-abl, c-kit, and pdgfr-β tyrosine kinases . These pathways regulate several cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

If it acts similarly to Imatinib, it would lead to a decrease in proliferation and an increase in apoptosis of the cancer cells .

Safety and Hazards

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications. This includes traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells, functional materials, and catalysis .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-(4-methylpyrimidin-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-6-7-13-12(15-9)16-8-14-10-4-2-3-5-11(10)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUCEPFJQIYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

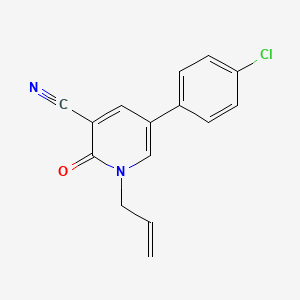

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3004239.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

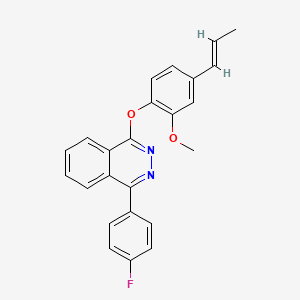

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

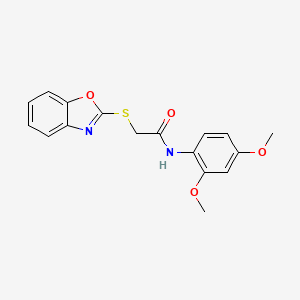

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)